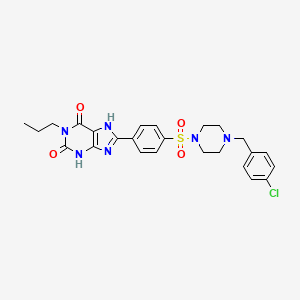![molecular formula C28H33N3O2 B610377 7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)
7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid
Übersicht
Beschreibung
QCC-374 ist ein Prostanoid-Agonist, der sich als potenzielles Mittel zur Behandlung der pulmonalen arteriellen Hypertonie erwiesen hat. Es ist ein selektiver Agonist für den Prostacyclin-Rezeptor, der eine entscheidende Rolle bei der Vasodilatation und der Hemmung der Thrombozytenaggregation spielt .
Herstellungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für QCC-374 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass QCC-374 durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung seiner Prostanoid-Struktur beinhalten. Industrielle Produktionsverfahren beinhalten in der Regel die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu erreichen .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for QCC-374 are not extensively detailed in the available literature. it is known that QCC-374 is synthesized through a series of chemical reactions involving the formation of its prostanoid structure. Industrial production methods typically involve optimizing these reactions to achieve high yield and purity .
Analyse Chemischer Reaktionen
QCC-374 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. .
Wissenschaftliche Forschungsanwendungen
QCC-374 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Forschungswerkzeug verwendet, um den Prostacyclin-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die den Prostacyclin-Rezeptor betreffen, und seine Auswirkungen auf Zellfunktionen.
Medizin: QCC-374 wird als potenzielles Therapeutikum für die pulmonale arterielle Hypertonie untersucht, aufgrund seiner vasodilatierenden Wirkung.
Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Prostacyclin-Rezeptor abzielen .
Wirkmechanismus
QCC-374 entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Prostacyclin-Rezeptors. Diese Aktivierung führt zu einer Reihe von molekularen Ereignissen, die zu Vasodilatation und Hemmung der Thrombozytenaggregation führen. Die beteiligten molekularen Zielstrukturen und Pfade umfassen den cAMP-Signalweg, der eine Schlüsselrolle bei der Vermittlung der Wirkungen von Prostacyclin spielt .
Wirkmechanismus
QCC-374 exerts its effects by selectively binding to and activating the prostacyclin receptor. This activation leads to a series of molecular events that result in vasodilation and inhibition of platelet aggregation. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which plays a key role in mediating the effects of prostacyclin .
Vergleich Mit ähnlichen Verbindungen
QCC-374 ist einzigartig in seiner selektiven Agonisierung des Prostacyclin-Rezeptors. Ähnliche Verbindungen umfassen andere Prostanoid-Agonisten wie:
Iloprost: Ein weiteres Prostacyclin-Analog, das zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.
Treprostinil: Ein Prostacyclin-Analog mit ähnlichen therapeutischen Anwendungen.
Selexipag: Ein selektiver Prostacyclin-Rezeptoragonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird. QCC-374 zeichnet sich durch seine inhalative Formulierung aus, von der erwartet wird, dass sie im Vergleich zu anderen ähnlichen Medikamenten die Sicherheit, Verträglichkeit und Benutzerfreundlichkeit verbessert
Eigenschaften
IUPAC Name |
7-[2,3-bis(4-methylphenyl)-7,8-dihydro-6H-pyrido[2,3-b]pyrazin-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-20-10-14-22(15-11-20)26-27(23-16-12-21(2)13-17-23)30-28-24(29-26)8-7-19-31(28)18-6-4-3-5-9-25(32)33/h10-17H,3-9,18-19H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBWWXMNUCPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(CCC3)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)






![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)



